molecular formula C20H22N2O3 B5695692 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide CAS No. 13433-48-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide

Cat. No. B5695692
CAS RN: 13433-48-2
M. Wt: 338.4 g/mol
InChI Key: XFGRVDMHOJQJFS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide, commonly known as 'DOI,' is a synthetic compound that belongs to the class of hallucinogenic drugs. DOI has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.

Mechanism of Action

DOI acts as a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor. Activation of the 5-HT2A receptor leads to the activation of various signaling pathways, including the phospholipase C pathway, which leads to the release of intracellular calcium. The release of calcium leads to the activation of various downstream signaling pathways, which ultimately leads to the observed physiological effects of DOI.
Biochemical and Physiological Effects:
DOI has been shown to induce various physiological effects, including changes in mood, perception, and hallucinations. DOI has also been shown to induce changes in heart rate, blood pressure, and body temperature. DOI has been shown to induce changes in brain activity, including increased activity in the prefrontal cortex, which is involved in regulating mood and cognition.

Advantages and Limitations for Lab Experiments

DOI has several advantages for use in scientific research, including its potent pharmacological effects, its ability to induce hallucinations, and its potential use in studying the central nervous system. However, DOI also has several limitations, including its potential for abuse and its potential for inducing adverse effects, such as anxiety, paranoia, and psychosis.

Future Directions

There are several future directions for research related to DOI, including its potential use in studying the effects of serotonin on the brain, its potential use in studying the effects of hallucinogenic drugs on the brain, and its potential use in developing new drugs for the treatment of mood disorders and other psychiatric disorders. Additionally, future research may focus on developing new methods for synthesizing DOI and other related compounds, as well as developing new methods for studying the pharmacological effects of DOI.

Synthesis Methods

DOI can be synthesized using various methods, including the condensation reaction between 2-(1H-indol-3-yl)acetic acid and 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or oxalyl chloride, and a catalyst, such as triethylamine. The resulting product is purified using column chromatography to obtain pure DOI.

Scientific Research Applications

DOI has been extensively used in scientific research for its potential use in studying the central nervous system. DOI is a potent agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. DOI has been used to study the effects of serotonin on the brain, including its role in regulating mood, perception, and hallucinations.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-18-8-7-14(11-19(18)25-2)9-10-21-20(23)12-15-13-22-17-6-4-3-5-16(15)17/h3-8,11,13,22H,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGRVDMHOJQJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210914
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide

CAS RN

13433-48-2
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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